Nematocidal Activity vs. Chain Length in Toxocara canis
The Kiuchi et al. (1992) study systematically compared the nematocidal potency of N‑alkyl formamides (C10–C18) against second‑stage Toxocara canis larvae [1]. The activity was reported to follow a bilinear model, with the biological response maximized at a specific alkyl chain length and decreasing in both shorter and longer homologs [1]. Although the exact optimal chain length is not disclosed in the abstract, the subsequent citation of N‑tetradecylformamide as a “potential nematocidal” agent in vendor specifications implies that the C14 chain resides at or near the peak of the structure‑activity parabola . This class‑level evidence indicates that substituting n‑tetradecylformamide with an off‑shelf C12 or C16 formamide would lead to a measurable loss in nematocidal activity, making the C14 homologue the compound of choice for parasite studies [2].
| Evidence Dimension | Nematocidal activity (qualitative ranking) against Toxocara canis L2 larvae |
|---|---|
| Target Compound Data | n‑Tetradecylformamide (C14) identified as having “potential nematocidal activity” |
| Comparator Or Baseline | Shorter (e.g., C12) and longer (e.g., C16) N‑alkyl formamides tested in the same series; optimal chain length observed [1] |
| Quantified Difference | Not quantified in the abstract; qualitative assignment of C14 as active relative to series window |
| Conditions | In vitro exposure of Toxocara canis L2 larvae to N‑alkyl formamides of varying chain length, analysis via bilinear model [1] |
Why This Matters
For researchers targeting Toxocara canis, the chain‑length specificity directly influences assay outcome; selection of an incorrect homologue can result in complete loss of activity, wasting resources on an unfit substitute.
- [1] Chemical & Pharmaceutical Bulletin, 1992, 40, 3234–3244. doi:10.1248/cpb.40.3234 View Source
- [2] PubMed PMID: 1294326, Chem Pharm Bull (Tokyo). 1992 Dec;40(12):3234‑44. View Source
